Piketoprofen

Übersicht

Beschreibung

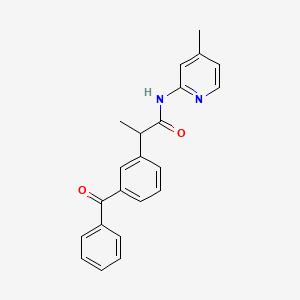

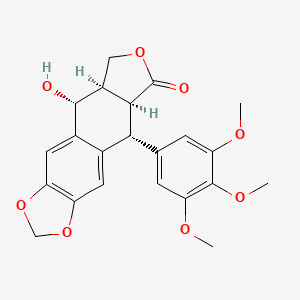

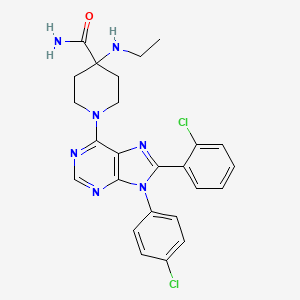

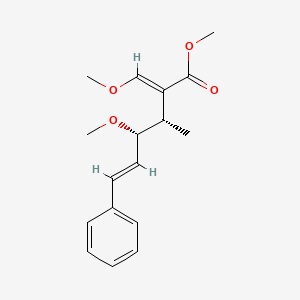

Piketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) for topical use in the form of a cream . It is chemically known as the 4-picolineamide of the NSAID ketoprofen . It is used for local pain relief and mild and occasional inflammation caused by small contusions, bruises, strains, torticollis or other contractures, and lumbago .

Synthesis Analysis

The synthesis of this compound is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .Molecular Structure Analysis

This compound has a molecular formula of C22H20N2O2 . The this compound molecule contains a total of 48 bonds. There are 28 non-H bonds, 20 multiple bonds, 5 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ketone (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.41 . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .Wissenschaftliche Forschungsanwendungen

Topisches Analgetikum für muskuloskeletale Erkrankungen

Piketoprofen wird hauptsächlich als topisches nichtsteroidales Antirheumatikum (NSAR) verwendet. Es wurde auf seine Wirksamkeit bei der Behandlung von Weichteilrheumatismus und damit verbundenen muskuloskeletalen Erkrankungen untersucht . Die Cremeformulierung ermöglicht eine direkte Anwendung auf die betroffene Stelle, wodurch eine lokalisierte Schmerzlinderung erzielt und Entzündungen reduziert werden.

Vergleichende Studien in der Rheumatologie

Forschungen haben die Wirksamkeit von this compound-Creme mit anderen NSAR wie Flurbiprofen bei der Behandlung von extraartikulärem Rheumatismus verglichen . Diese Studien tragen zum Verständnis der relativen Wirksamkeit und des Sicherheitsprofils von this compound im Vergleich zu anderen Behandlungsoptionen in der Rheumatologie bei.

Pharmakokinetische Forschung

Die Absorption und der Metabolismus von this compound waren Gegenstand pharmakokinetischer Studien. Forschungen zur perkutanen Absorption von this compound an Tiermodellen wie Kaninchen liefern Einblicke in seine Bioverfügbarkeit und systemische Exposition nach topischer Anwendung .

Dermatologische Anwendungen

Obwohl nicht direkt für dermatologische Erkrankungen indiziert, können die entzündungshemmenden Eigenschaften von this compound potenzielle Anwendungen in der Dermatologie haben. Ähnliche NSAR werden bei Erkrankungen wie ekzematöser Dermatitis und Acne vulgaris eingesetzt, was auf einen möglichen Forschungsweg für this compound in der dermatologischen Therapie hindeutet .

Postoperative Schmerztherapie

NSAR sind ein Eckpfeiler bei der Behandlung postoperativer Schmerzen aufgrund ihrer analgetischen und entzündungshemmenden Wirkungen. This compound könnte auf seine Nützlichkeit in postoperativen Schmerztherapieprotokollen untersucht werden, insbesondere dort, wo eine topische Anwendung von Vorteil sein kann .

Pädiatrische Medizin

Die Anwendung von NSAR in der pädiatrischen Medizin erfordert eine sorgfältige Abwägung, da das Risiko von Nebenwirkungen besteht. Forschungen zur Sicherheit und Wirksamkeit von this compound bei Kindern könnten seine therapeutischen Anwendungen erweitern, vorausgesetzt, es zeigt sich ein günstiges Nutzen-Risiko-Profil .

Wirkmechanismus

Target of Action

Piketoprofen, a small molecule drug, primarily targets Cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins from arachidonic acid, which play a crucial role in inflammation, pain, and fever.

Mode of Action

This compound acts as a COX inhibitor . It reduces prostaglandin synthesis by inhibiting the activity of both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, the first step in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.

Pharmacokinetics

This compound is used topically in the form of a cream It’s known that the percutaneous absorption of this compound can be influenced by nonionic surface-active agents .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever. This makes it effective for the treatment of conditions such as arthritis, inflammation, and joint diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the percutaneous absorption of this compound can be affected by the presence of nonionic surface-active agents . .

Eigenschaften

IUPAC Name |

2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFKKFRSMGBFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021570, DTXSID90866814 | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60576-13-8 | |

| Record name | Piketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piketoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)